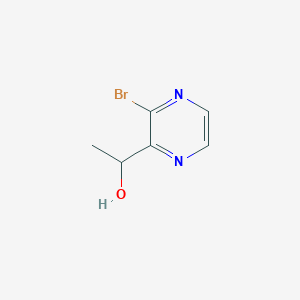
1-(3-Bromopyrazin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopyrazin-2-yl)ethanol is an organic compound with the molecular formula C6H6BrN2O. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms. The presence of a bromine atom at the 3-position and an ethanol group at the 1-position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopyrazin-2-yl)ethanol typically involves the bromination of pyrazine derivatives followed by the introduction of the ethanol group. One common method involves the reaction of 3-bromopyrazine with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The exact methods can vary depending on the manufacturer and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopyrazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyrazine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: 3-Bromopyrazine-2-carboxylic acid.
Reduction: 1-(3-Hydroxypyrazin-2-yl)ethanol.
Substitution: 1-(3-Aminopyrazin-2-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(3-Bromopyrazin-2-yl)ethanol is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopyrazin-2-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and ethanol group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromopyridin-2-yl)ethanol
- 1-(3-Chloropyrazin-2-yl)ethanol
- 1-(3-Fluoropyrazin-2-yl)ethanol
Uniqueness
1-(3-Bromopyrazin-2-yl)ethanol is unique due to the presence of both a bromine atom and an ethanol group on the pyrazine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the ethanol group provides opportunities for hydrogen bonding and increased solubility in polar solvents .
Propiedades
Fórmula molecular |
C6H7BrN2O |
|---|---|
Peso molecular |
203.04 g/mol |
Nombre IUPAC |
1-(3-bromopyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H7BrN2O/c1-4(10)5-6(7)9-3-2-8-5/h2-4,10H,1H3 |
Clave InChI |
XJFKCMRTBMANFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CN=C1Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















